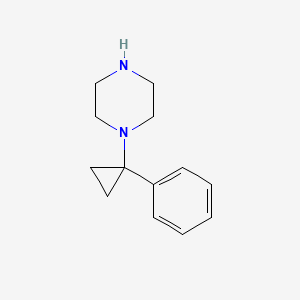
1-(1-Phenylcyclopropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylcyclopropyl)piperazine is a psychoactive compound belonging to the piperazine family. It is a cyclic amine with the molecular formula C13H18N2. This compound has been studied for its potential therapeutic and toxic effects.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide different yields and require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for cyclization reactions .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions and solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions: 1-(1-Phenylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
1-(1-Phenylcyclopropyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with various biological receptors.
Medicine: Investigated for potential therapeutic effects, including anxiolytic and antidepressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 1-(1-Phenylcyclopropyl)piperazine involves its interaction with GABA (gamma-aminobutyric acid) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
類似化合物との比較
1-Benzylpiperazine (BZP): Another psychoactive piperazine derivative with stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its psychoactive effects and often used in combination with BZP.
1-(4-Methoxyphenyl)piperazine (MeOPP): Exhibits psychoactive and potential therapeutic effects.
Uniqueness: 1-(1-Phenylcyclopropyl)piperazine is unique due to its specific cyclopropyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and influences its interaction with biological targets .
特性
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPWYFVWPLROU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693589 |
Source


|
| Record name | 1-(1-Phenylcyclopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-91-9 |
Source


|
| Record name | 1-(1-Phenylcyclopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
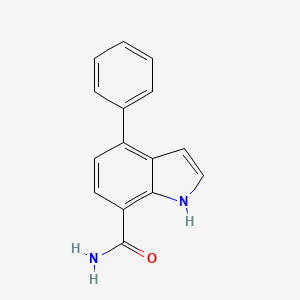
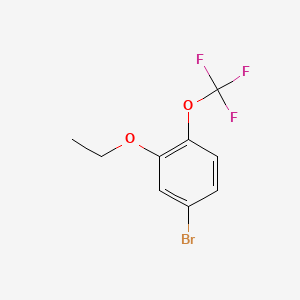
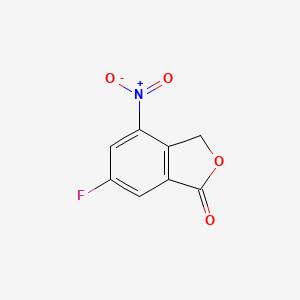
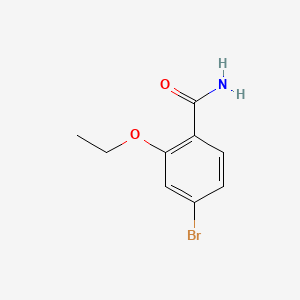
![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
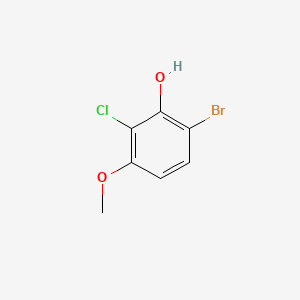
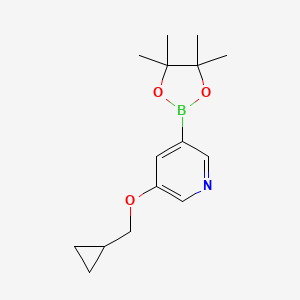
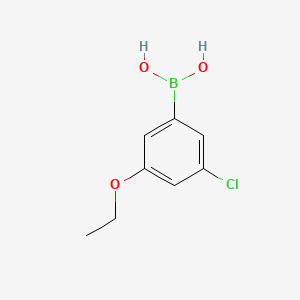
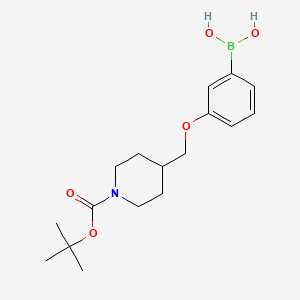
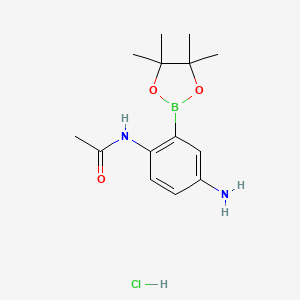
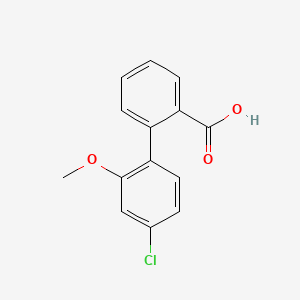
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
